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Compound Name: LP-935509

Cat. No.: B608648 Get Quote

Head-to-Head Preclinical Comparison: LP-
935509 vs. BMS-986176
In the landscape of novel therapeutic agents for neuropathic pain, two potent and selective

inhibitors of Adaptor-Associated Kinase 1 (AAK1), LP-935509 and BMS-986176 (also known

as LX-9211), have emerged as promising candidates. Both compounds have demonstrated

significant efficacy in various preclinical models, warranting a detailed comparison of their

pharmacological profiles. This guide provides an objective, data-driven comparison of LP-
935509 and BMS-986176 based on available preclinical data, aimed at researchers, scientists,

and drug development professionals.

Mechanism of Action: Targeting AAK1 in
Neuropathic Pain
Both LP-935509 and BMS-986176 exert their therapeutic effects by inhibiting AAK1, a

serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis.[1] This

process is vital for synaptic vesicle recycling and receptor trafficking, which are implicated in

the sensitization of pain pathways. By inhibiting AAK1, these compounds are thought to

modulate neuronal signaling and reduce the hyperexcitability associated with neuropathic pain.
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Caption: AAK1 Signaling Pathway Inhibition.
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In Vitro Potency and Selectivity
A direct comparison of the in vitro potency reveals that both molecules are highly potent

inhibitors of AAK1. LP-935509 exhibits an IC50 of 3.3 nM and a Ki of 0.9 nM, acting as an ATP-

competitive inhibitor.[2][3] BMS-986176 demonstrates a comparable potency with an IC50 of 2

nM for AAK1.[1]

In terms of selectivity, LP-935509 also shows inhibitory activity against closely related kinases,

BIKE (IC50 = 14 nM) and GAK (IC50 = 320 nM).[2][4] BMS-986176 is described as a highly

selective AAK1 inhibitor.[1][5]

Parameter LP-935509 BMS-986176

Target AAK1 AAK1

IC50 3.3 nM[2][4] 2 nM[1]

Ki 0.9 nM[2] Not Reported

Selectivity
BIKE (IC50 = 14 nM), GAK

(IC50 = 320 nM)[2][4]
Highly Selective

Preclinical Efficacy in Neuropathic Pain Models
Both compounds have demonstrated robust efficacy in rodent models of neuropathic pain. LP-
935509 has shown dose-dependent reversal of thermal hyperalgesia, cold allodynia, and

mechanical allodynia in the chronic constriction injury (CCI) model, with ED50 values ranging

from 2 mg/kg to 10 mg/kg.[6] It is also effective in the streptozotocin (STZ) model of diabetic

neuropathy.[7][8]

BMS-986176 has also shown excellent efficacy in two rodent neuropathic pain models.[5][9]

While specific dosage and efficacy data from these models are not detailed in the provided

search results, its advancement into Phase II clinical trials for diabetic peripheral neuropathic

pain and postherpetic neuralgia underscores its significant preclinical efficacy.[5][7]
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Model LP-935509 BMS-986176

Chronic Constriction Injury

(CCI)

Dose-dependent reversal of

hyperalgesia and allodynia

(ED50: 2-10 mg/kg)[6]

Effective[10]

Streptozotocin (STZ) - Diabetic

Neuropathy

Effective in reducing pain

responses[7][8]
Effective

Spinal Nerve Ligation (SNL)
Dose-dependent reversal of

mechanical allodynia[11]
Not Reported

Formalin Test
Dose-dependent reduction in

phase II paw flinches[11]
Not Reported

Pharmacokinetic Properties
Both LP-935509 and BMS-986176 are orally bioavailable and brain-penetrant, which are

critical attributes for treating central nervous system disorders like neuropathic pain. LP-935509
has 100% oral bioavailability in mice and 50% in rats, with a plasma half-life of 3.6 hours and

4.0 hours, respectively.[2][12] It exhibits a high brain-to-plasma ratio, typically between 3 and 4

in mice and 2.3 in rats.[2][12]

BMS-986176 is also characterized by excellent CNS penetration, with an average brain-to-

plasma ratio of 20 in rats.[5][9] It has demonstrated favorable pharmacokinetic properties in

preclinical species, leading to its selection for clinical development.[5]

Parameter LP-935509 BMS-986176

Oral Bioavailability 100% (mice), 50% (rats)[2][12] Favorable in rat and dog[13]

Plasma Half-life
3.6 hours (mice), 4.0 hours

(rats)[2][12]

Reasonable across

species[13]

Brain-to-Plasma Ratio ~3-4 (mice), 2.3 (rats)[2][12] 20 (rat)[5][9]

Experimental Protocols
In Vitro Kinase Inhibition Assay
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Caption: In Vitro Kinase Inhibition Workflow.

To determine the in vitro potency of the compounds, a biochemical kinase assay is performed.

Recombinant AAK1, BIKE, and GAK enzymes are incubated with varying concentrations of the

test compound (LP-935509 or BMS-986176) in the presence of ATP and a specific peptide

substrate. The reaction is allowed to proceed at room temperature for a defined period. The

extent of substrate phosphorylation is then quantified, typically using a mobility shift assay or

radiometric methods. The concentration of the compound that inhibits 50% of the kinase

activity (IC50) is calculated from the dose-response curve.
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Caption: CCI Neuropathic Pain Model Workflow.

The CCI model is a widely used surgical model to induce neuropathic pain in rodents.

Following a period of acclimation, baseline nociceptive thresholds are determined using

methods such as the von Frey test (for mechanical allodynia) and the Hargreaves test (for

thermal hyperalgesia). Subsequently, surgery is performed on one hind limb to loosely ligate
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the sciatic nerve. After a recovery period to allow for the development of neuropathic pain, the

animals are treated with either the test compound (LP-935509 or BMS-986176) or a vehicle

control via oral gavage. Nociceptive testing is then repeated at various time points post-dosing

to assess the compound's ability to reverse the established pain behaviors.

Summary and Conclusion
Both LP-935509 and BMS-986176 are potent, orally bioavailable, and brain-penetrant AAK1

inhibitors with compelling preclinical data supporting their development for neuropathic pain.

While both compounds exhibit similar high potency against AAK1, BMS-986176 is noted to

have a significantly higher brain-to-plasma ratio in rats. LP-935509 has been extensively

characterized in multiple neuropathic pain models, with clear dose-dependent efficacy

established. The advancement of BMS-986176 into clinical trials speaks to its robust preclinical

profile. The choice between these compounds for further research or development may depend

on specific factors such as the desired pharmacokinetic profile, selectivity against related

kinases, and the specific type of neuropathic pain being targeted. This guide provides a

foundational comparison to aid in such decisions.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4998676/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4998676/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10653628/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10653628/
https://pubmed.ncbi.nlm.nih.gov/27411717/
https://pubmed.ncbi.nlm.nih.gov/27411717/
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.1c02131
https://www.researchgate.net/publication/359102770_Discovery_of_S_-1-2'6-Bisdifluoromethyl-24'-bipyridin-5-yloxy-24-dimethylpentan-2-amine_BMS-986176LX-9211_A_Highly_Selective_CNS_Penetrable_and_Orally_Active_Adaptor_Protein-2_Associated_Kinase_1_Inhi
https://www.researchgate.net/figure/AAK1-inhibitor-LP-935509-recapitulates-the-knockout-phenotype-in-mice-A-Mouse-phase-II_fig3_353316075
https://www.researchgate.net/figure/AAK1-inhibitor-LP-935509-efficacy-in-SNL-model-does-not-change-with-repeat-dosing-Mouse_fig4_353316075
https://www.youtube.com/watch?v=W3Gptgra6d8
https://www.benchchem.com/product/b608648#head-to-head-comparison-of-lp-935509-and-bms-986176-in-preclinical-studies
https://www.benchchem.com/product/b608648#head-to-head-comparison-of-lp-935509-and-bms-986176-in-preclinical-studies
https://www.benchchem.com/product/b608648#head-to-head-comparison-of-lp-935509-and-bms-986176-in-preclinical-studies
https://www.benchchem.com/product/b608648#head-to-head-comparison-of-lp-935509-and-bms-986176-in-preclinical-studies
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b608648?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608648?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608648?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

